molecular formula C22H20ClN5O4 B295419 8-[(1,3-benzodioxol-5-ylmethyl)amino]-7-(3-chlorobenzyl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione

8-[(1,3-benzodioxol-5-ylmethyl)amino]-7-(3-chlorobenzyl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione

货号: B295419
分子量: 453.9 g/mol
InChI 键: QFFCWAXWJLIZRK-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

8-[(1,3-benzodioxol-5-ylmethyl)amino]-7-(3-chlorobenzyl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione is a synthetic compound that has been extensively studied for its potential use in scientific research. This compound is also known as SCH 58261 and is a selective antagonist of the adenosine A2A receptor. The adenosine A2A receptor is a G protein-coupled receptor that is found in high concentrations in the brain, and it has been implicated in a number of physiological and pathological processes.

作用机制

SCH 58261 is a selective antagonist of the adenosine A2A receptor, which means that it binds to the receptor and prevents it from being activated by its natural ligands. The adenosine A2A receptor is involved in a number of physiological and pathological processes, including the regulation of dopamine release in the brain. By blocking the adenosine A2A receptor, SCH 58261 can modulate dopamine release and affect behavior.
Biochemical and Physiological Effects:
SCH 58261 has been shown to have a number of biochemical and physiological effects in various animal models. These effects include the modulation of dopamine release, the reduction of oxidative stress, and the improvement of motor function in animal models of Parkinson's disease and Huntington's disease.

实验室实验的优点和局限性

One of the main advantages of using SCH 58261 in lab experiments is its selectivity for the adenosine A2A receptor. This means that it can be used to study the specific role of this receptor in various physiological and pathological processes. However, one limitation of using SCH 58261 is its relatively low solubility in water, which can make it difficult to administer in certain experimental settings.

未来方向

There are several future directions for research on SCH 58261. One area of interest is the potential use of this compound in the treatment of Parkinson's disease and other movement disorders. Another area of interest is the role of the adenosine A2A receptor in drug addiction, and the potential use of SCH 58261 as a therapeutic agent in this context. Finally, there is ongoing research on the development of new compounds that target the adenosine A2A receptor, and SCH 58261 may serve as a useful starting point for these efforts.

合成方法

The synthesis of SCH 58261 involves several steps, including the reaction of 3-chlorobenzylamine with 1,3-dimethyl-2,6-dioxopurin-7-yl chloride to form the intermediate 7-(3-chlorobenzyl)-1,3-dimethyl-2,6-dioxopurine. This intermediate is then reacted with 1,3-benzodioxole-5-carboxaldehyde and sodium triacetoxyborohydride to form the final product.

科学研究应用

SCH 58261 has been used extensively in scientific research to study the adenosine A2A receptor and its role in various physiological and pathological processes. Some of the areas of research where SCH 58261 has been used include Parkinson's disease, Huntington's disease, and drug addiction.

属性

分子式

C22H20ClN5O4

分子量

453.9 g/mol

IUPAC 名称

8-(1,3-benzodioxol-5-ylmethylamino)-7-[(3-chlorophenyl)methyl]-1,3-dimethylpurine-2,6-dione

InChI

InChI=1S/C22H20ClN5O4/c1-26-19-18(20(29)27(2)22(26)30)28(11-14-4-3-5-15(23)8-14)21(25-19)24-10-13-6-7-16-17(9-13)32-12-31-16/h3-9H,10-12H2,1-2H3,(H,24,25)

InChI 键

QFFCWAXWJLIZRK-UHFFFAOYSA-N

SMILES

CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)NCC3=CC4=C(C=C3)OCO4)CC5=CC(=CC=C5)Cl

规范 SMILES

CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)NCC3=CC4=C(C=C3)OCO4)CC5=CC(=CC=C5)Cl

产品来源

United States

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。